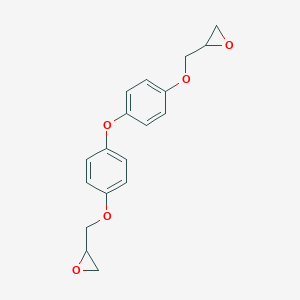

Bis(4-glycidyloxyphenyl) ether

Description

Historical Development and Scientific Evolution

The discovery of DGEBA traces back to Pierre Castan in 1943, who pioneered epoxy resins by reacting bisphenol A with epichlorohydrin. Commercialization began in 1946 by Ciba Ltd., with subsequent advancements by Sylvan Greenlee in the U.S., leading to its widespread adoption in aerospace, electronics, and construction. Early applications prioritized its low shrinkage during curing and absence of volatile byproducts, making it ideal for precision-demanding industries.

Nomenclature and Research Designations

Propriétés

IUPAC Name |

2-[[4-[4-(oxiran-2-ylmethoxy)phenoxy]phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-5-15(6-2-13(1)19-9-17-11-21-17)23-16-7-3-14(4-8-16)20-10-18-12-22-18/h1-8,17-18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMVQDFNHGJHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)OCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Base-Catalyzed Etherification

The synthesis of bis(4-glycidyloxyphenyl) ether follows a two-step mechanism analogous to bisphenol A diglycidyl ether (BADGE) production. Bis(4-hydroxyphenyl) ether reacts with excess epichlorohydrin under alkaline conditions, typically using sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) as catalysts. The process involves:

-

Deprotonation : The phenolic hydroxyl groups are deprotonated by the base, forming phenoxide ions.

-

Nucleophilic Attack : Phenoxide ions attack the electrophilic carbon in epichlorohydrin, displacing chloride and forming a glycidyl ether intermediate.

-

Epoxide Ring Closure : Intramolecular cyclization eliminates HCl, regenerating the base and forming the final epoxide group.

Steric hindrance from the phenyl groups in bis(4-hydroxyphenyl) ether necessitates higher reaction temperatures (80–120°C) compared to BADGE synthesis.

Table 1: Standard Reaction Conditions for Conventional Synthesis

Industrial-Scale Production Processes

Continuous Flow Reactor Systems

Industrial facilities employ continuous flow reactors to enhance scalability and safety. Key advantages include:

-

Precise Temperature Control : Minimizes thermal degradation of epoxide groups.

-

In Situ HCl Removal : Gas-liquid separators prevent acid-catalyzed side reactions.

-

Reagent Recycling : Unreacted epichlorohydrin is distilled and reused, reducing costs.

A typical production line operates at 10–20 tons/month, with a total energy consumption of 1.2–1.5 kWh/kg.

Table 2: Industrial Production Parameters

Alternative Synthetic Approaches

Microwave-Assisted Glycidylation

Microwave irradiation significantly reduces reaction times and improves selectivity. In a modified protocol:

Table 3: Conventional vs. Microwave Synthesis Comparison

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 4–8 hours | 15–30 minutes |

| Energy Consumption | High | Low (0.5 kWh/kg) |

| Byproduct Formation | 5–8% oligomers | <1% oligomers |

| Scalability | Batch reactors | Limited to 1 kg/batch |

Purification and Quality Control

Analyse Des Réactions Chimiques

Epoxide Ring-Opening Reactions

The epoxide groups in bis(4-glycidyloxyphenyl) ether undergo nucleophilic ring-opening reactions, forming covalent bonds with various nucleophiles.

Key Reactions and Conditions:

These reactions are critical in epoxy resin curing, where polyamines (e.g., diethylenetriamine) serve as hardeners, forming thermosetting networks with enhanced mechanical properties .

Hydrolysis and Degradation

This compound hydrolyzes under acidic or basic conditions, yielding progressively less reactive products:

Hydrolysis Pathway:

-

Primary Hydrolysis : Forms 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane (bis-HPPP) .

-

Secondary Hydrolysis : bis-HPPP further degrades to bisphenol A derivatives under prolonged exposure .

Kinetic Data:

-

Hydrolysis rates increase with temperature and pH extremes.

Polymerization and Cross-Linking

The compound polymerizes via epoxide ring-opening to form high-molecular-weight networks.

Polymerization Mechanisms:

| Curing Agent | Reaction Type | Network Structure |

|---|---|---|

| Polyamines | Nucleophilic addition | Dense, rigid 3D networks |

| Anhydrides | Electrophilic ring-opening | Flexible, thermally stable polymers |

| Phenolic compounds | Step-growth polymerization | High-temperature-resistant materials |

Properties of Cured Resins:

Oxidation and Peroxide Formation

This compound oxidizes in air, forming unstable peroxides that pose explosion risks under heat or friction .

Oxidation Pathway:

-

Autoxidation : Epoxide groups react with atmospheric , forming hydroperoxides .

-

Decomposition : Peroxides degrade to carbonyl compounds (e.g., ketones, aldehydes) .

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally related compounds:

| Compound | Reactivity with Amines | Hydrolysis Rate |

|---|---|---|

| This compound | Moderate | Slow |

| Bisphenol A diglycidyl ether | High | Moderate |

| Phenyl glycidyl ether | Low | Fast |

This lower reactivity compared to bisphenol A diglycidyl ether (BADGE) is attributed to steric hindrance from the phenyl groups .

Biological and Environmental Reactions

Applications De Recherche Scientifique

Materials Science

- Adhesives and Coatings: BGDGE is widely used in formulating high-performance adhesives and coatings due to its excellent mechanical strength and thermal stability. It forms durable bonds that withstand environmental stressors.

- Composite Materials: The compound serves as a matrix material in composites, enhancing their mechanical properties. Its ability to cross-link with various curing agents makes it suitable for creating robust composite structures.

Biomedical Applications

- Biocompatible Materials: BGDGE is employed in developing biocompatible materials for medical devices and implants. Its mechanical properties and biocompatibility make it ideal for prosthetics and dental materials.

- Drug Delivery Systems: The compound is utilized in drug delivery formulations, where its epoxy groups can be modified to enhance drug encapsulation and release profiles.

Electronics Industry

- Encapsulation of Electronic Components: BGDGE is used as an encapsulant for electronic components, providing protection against moisture and mechanical damage. Its insulating properties are critical in maintaining the integrity of electronic devices.

Case Studies

Case Study 1: Biomedical Applications

In a study evaluating the biocompatibility of BGDGE-based materials for dental applications, researchers found that composites incorporating BGDGE demonstrated superior mechanical properties compared to traditional materials. The study highlighted the potential for improved longevity and performance in dental restorations.

Case Study 2: Electronics Encapsulation

A case study on the use of BGDGE as an encapsulant for electronic components showed significant improvements in moisture resistance compared to standard epoxy resins. The encapsulated components exhibited enhanced durability under environmental stress tests, indicating BGDGE's suitability for high-performance electronic applications.

Mécanisme D'action

Bis(4-glycidyloxyphenyl) ether acts as a cross-linking agent in epoxy resin systems. The cross-linking reaction occurs between the epoxy groups of this compound and the curing agent, such as amines or anhydrides. The cross-linking reaction is initiated by the addition of a curing agent to the epoxy resin system, which triggers the ring-opening reaction of the epoxy groups. The resulting cross-linked network structure provides the epoxy resin system with excellent mechanical and thermal properties.

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Weight : 340.41 g/mol.

- Physical State : Viscous liquid to pale yellow solid.

- Thermal Stability : Decomposition onset (T5%) ~275°C.

- Glass Transition Temperature (Tg) : Tunable between -23°C to +60°C depending on curing agents.

Applications :

DGEBA is integral to coatings, adhesives, composites, and electronic encapsulants due to its high adhesion strength, chemical resistance, and tunable rigidity.

DGEBA is part of a broader family of epoxy resins. Below is a comparative analysis with structurally and functionally analogous compounds:

Table 1: Comparison of DGEBA with Similar Epoxy Resins

Key Research Findings:

Tunability of DGEBA : The Tg of DGEBA-based networks can be adjusted by blending polypropylene oxide diamines, enabling materials ranging from glassy to rubbery states at room temperature.

Recyclability of Disulfide Analogue : Bis(4-glycidyloxyphenyl)disulfide exhibits dynamic thioester bonds, allowing for thermal reprocessing without significant loss of mechanical properties.

Carcinogenicity: DGEBA shows negligible carcinogenic activity in murine studies compared to potent carcinogens like benzo(a)pyrene (potency ratio >10,000:1).

Performance vs. Bisphenol F Diglycidyl Ether (DGEBF): DGEBF’s methane bridge reduces steric hindrance, enhancing reactivity and lowering viscosity for high-speed curing applications.

Fluorene-Based Epoxy : The rigid fluorene backbone in 9,9-bis(4-glycidyloxyphenyl)fluorene significantly improves thermal stability (T5% ≈ 300°C), making it suitable for extreme environments.

Contradictions and Limitations:

- Aliphatic vs. Aromatic Epoxies : Aliphatic epoxies (e.g., TMPTGE) exhibit higher flexibility but lower thermal stability than aromatic counterparts like DGEBA.

Activité Biologique

Bis(4-glycidyloxyphenyl) ether, commonly referred to as bisphenol A diglycidyl ether (BADGE), is an epoxy resin precursor widely used in various applications, including coatings, adhesives, and plastics. Its biological activity has garnered significant attention due to its potential health effects and environmental impact. This article reviews the biological activity of BADGE, focusing on its toxicity, carcinogenicity, and endocrine-disrupting properties, supported by diverse research findings.

Chemical Structure and Properties

BADGE is characterized by its epoxide groups, which contribute to its reactivity and potential biological effects. The chemical formula for BADGE is , and it is known for its high reactivity in forming cross-linked structures in polymer matrices.

Biological Activity Overview

The biological activity of BADGE can be classified into several categories:

- Toxicity : Studies indicate that BADGE exhibits developmental toxicity, particularly affecting amphibian species. Research on Rhinella arenarum revealed that embryos were more susceptible to BADGE than larvae, with lethal concentrations (LC50) significantly lower for embryos (0.13 mg/L) compared to larvae (6.9 mg/L) at acute exposure levels .

- Carcinogenicity : Evidence regarding the carcinogenic potential of BADGE is limited but noteworthy. Experimental studies have shown a slight increase in lymphoreticular tumors in female mice exposed to BADGE via skin application. However, no significant tumor incidence was observed in male or female rats during chronic exposure studies .

- Endocrine Disruption : BADGE has been identified as an endocrine disruptor, exhibiting estrogenic and androgen antagonist activities. In vitro assays have demonstrated genotoxic and cytotoxic effects associated with BADGE exposure .

1. Occupational Exposure

A study analyzed cases of occupational contact eczema among workers exposed to epoxy resins containing BADGE. Results indicated that approximately 17.8% of patients showed positive reactions to patch tests with formulations containing BADGE at low concentrations (0.01%) .

2. Developmental Toxicity Study

Research conducted on amphibians highlighted the acute toxicity of BADGE during early development stages. The study reported significant lethality rates in embryos exposed to concentrations as low as 0.0005 mg/L .

3. Long-term Toxicity Assessment

A chronic toxicity study involving dermal administration of BADGE in mice revealed that while there were no systemic toxic effects observed, some dermal irritation occurred at higher doses (10 mg/kg/application). Histopathological examinations indicated slight epidermal hyperplasia and inflammation but no significant neoplasms were noted .

Toxicological Data Table

| Study Type | Organism | Exposure Route | Findings |

|---|---|---|---|

| Acute Toxicity | Rhinella arenarum | Water | LC50 = 0.13 mg/L (embryos), 6.9 mg/L (larvae) |

| Chronic Toxicity | B6C3F1 Mice | Dermal | No systemic toxicity; slight dermal irritation |

| Occupational Exposure | Humans | Dermal | 17.8% positive reactions in patch tests |

Q & A

Q. What are the established synthetic routes for bis(4-glycidyloxyphenyl) ether, and how do reaction conditions influence yield and purity?

The Williamson ether synthesis is a primary method, involving epibromohydrin and bis(4-hydroxyphenyl)disulfide in alkaline conditions to form the glycidyl ether . Key factors include:

- Temperature control : Excess heat may lead to epoxide ring-opening side reactions.

- Stoichiometric ratios : A 2:1 molar ratio of epibromohydrin to bisphenol derivatives optimizes etherification .

- Purification : Column chromatography or recrystallization removes unreacted monomers and oligomers. Yield typically ranges from 70–85% under optimized conditions.

Q. How can this compound be characterized to confirm structural integrity and purity?

- Spectroscopy :

- Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities like residual bisphenol A (<0.1% in high-purity batches) .

Advanced Research Questions

Q. How does this compound enhance the refractive index (RI) of optical polymers, and what experimental parameters maximize RI?

The compound’s aromatic rings and high electron density contribute to RI >1.58 in copolymers. Key strategies include:

- Copolymer design : Combining with episulfides (e.g., 4,4'-thiodibenzenethiol) increases RI to 1.707 via sulfur’s polarizability .

- Curing conditions : Post-curing at 120°C for 2 hours reduces voids, improving optical transparency (89% transmissivity) .

| Polymer System | RI | Transmissivity (%) | Reference |

|---|---|---|---|

| Episulfide-thiol copolymer | 1.707 | 89 | |

| EGE/COS copolymer | 1.58 | 85 |

Q. What methodologies address contradictions in thermal stability data for this compound-based epoxy composites?

Discrepancies in decomposition temperatures (Td = 300–340°C) arise from curing agents and filler interactions:

- Anhydride vs. amine curing : Methyl tetrahydrophthalic anhydride increases crosslinking density, raising Td by ~20°C compared to aliphatic amines .

- Nanocomposite effects : Adding 1 wt% MWCNTs improves thermal conductivity (0.45 W/m·K) but may reduce Td due to catalytic degradation .

- Standardization : Use dynamic mechanical analysis (DMA) at 10°C/min under N₂ to ensure reproducibility.

Q. How can factorial design optimize the mechanical properties of carbon fiber/epoxy composites using this compound?

A 2³ factorial design evaluates:

- Factors : Epoxy/hardener ratio (1:0.8–1:1.2), MWCNT loading (0–1 wt%), curing temperature (100–120°C).

- Responses : Flexural strength (FS), interlaminar shear strength (ILSS).

- Results :

Safety and Data Reliability

Q. What safety protocols mitigate risks associated with this compound’s reactivity and potential toxicity?

- Handling : Use nitrile gloves (≥0.11 mm thickness) and fume hoods to prevent dermal/ocular exposure (H315, H319 hazards) .

- Toxicity mitigation : QSAR models predict mutagenic potential (Analog ID 5682: positive in TA100 assay). In vitro assays (Ames test) are recommended for batch-specific validation .

Q. How should researchers resolve discrepancies in environmental analysis data for this compound?

- Calibration standards : Use deuterated analogs (e.g., bisphenol A-d16) to correct for matrix effects in LC-MS .

- Detection limits : EPA Method 8270 achieves a LOQ of 0.1 µg/L in water samples, but humic acids may interfere; solid-phase extraction (C18 cartridges) improves accuracy .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.